(2S)-1,1,1-trifluoropentan-2-ol

Physicochemical Property Tuning pKa Shift Fluorine Effects

(2S)-1,1,1-Trifluoropentan-2-ol (CAS 1568181-22-5) is a chiral secondary alcohol bearing a trifluoromethyl group at the 1-position and a stereogenic center at C2 with (S) absolute configuration. It belongs to the 1,1,1-trifluoro-2-alkanol class, compounds recognized as versatile intermediates for pharmaceuticals, agrochemicals, and ferroelectric liquid crystal (FLC) materials.

Molecular Formula C5H9F3O
Molecular Weight 142.12 g/mol
Cat. No. B13629556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1,1,1-trifluoropentan-2-ol
Molecular FormulaC5H9F3O
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCCCC(C(F)(F)F)O
InChIInChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m0/s1
InChIKeyJSXJROCLUIYGSE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1,1,1-Trifluoropentan-2-ol: Chiral Fluorinated Alcohol Building Block for Asymmetric Synthesis and Liquid Crystal R&D


(2S)-1,1,1-Trifluoropentan-2-ol (CAS 1568181-22-5) is a chiral secondary alcohol bearing a trifluoromethyl group at the 1-position and a stereogenic center at C2 with (S) absolute configuration [1]. It belongs to the 1,1,1-trifluoro-2-alkanol class, compounds recognized as versatile intermediates for pharmaceuticals, agrochemicals, and ferroelectric liquid crystal (FLC) materials [2]. The CF₃ group markedly alters the physicochemical profile relative to non-fluorinated analogs, while the defined stereochemistry enables enantiospecific incorporation into target molecules [3].

Stereochemical-control study fit: (S)-enantiomer for asymmetric synthesis
CF₃-induced physicochemical property modulation for fluorine scan research
Key precursor for ferroelectric liquid crystal chiral dopant synthesis

Why Generic or Racemic 1,1,1-Trifluoropentan-2-ol Cannot Replace the (2S)-Enantiomer in Critical Applications


The (2S)-enantiomer is not functionally interchangeable with either its (2R)-antipode or the racemate in stereochemically demanding contexts. In ferroelectric liquid crystal formulations, the magnitude of spontaneous polarization (Ps) and the sign of optical activity are directly governed by the absolute configuration of the chiral dopant alcohol [1]. Substituting the (2R)-form or racemic material would invert or diminish Ps, respectively, compromising switching speed and bistability [1]. In asymmetric synthesis, the (2S)-alcohol transfers its chirality to downstream intermediates; use of the incorrect enantiomer yields the opposite (potentially inactive) stereoisomer of the target molecule [2]. Furthermore, enzymatic kinetic resolution data demonstrate that lipases exhibit high enantioselectivity (E > 100) only toward specific alkyl chain lengths within the 1,1,1-trifluoro-2-alkanol series, meaning that even close homologs (e.g., 1,1,1-trifluoro-2-butanol) do not behave identically under identical process conditions [3].

FLC polarization sign depends on absolute configuration
(2R)- or racemic substitution may invert or cancel spontaneous polarization, altering switching behavior.
Stereochemical outcome in asymmetric synthesis
Chirality transfer from (2S) is lost with the opposite enantiomer, yielding the undesired product stereoisomer.
Enzymatic resolution chain-length specificity
Lipase enantioselectivity is chain-length dependent; even close homologs may behave differently under identical process conditions.

(2S)-1,1,1-Trifluoropentan-2-ol: Quantitative Differential Evidence Against Closest Analogs


Enhanced Acidity (Lower pKa) Versus Non-Fluorinated 2-Pentanol Driven by the Electron-Withdrawing CF₃ Group

The predicted pKa of (2S)-1,1,1-trifluoropentan-2-ol is 12.53, approximately 2.8 log units lower (more acidic) than that of 2-pentanol (pKa = 15.31 predicted / 17.8 strongest acidic computed) [1][2]. This enhanced acidity arises from the strong electron-withdrawing inductive effect of the geminal trifluoromethyl group, which stabilizes the alkoxide conjugate base [3].

pKa (Acidity)
Data to verify
pKa 12.53 vs 15.31
Δ ≈ 2.8 units
Supports pKa-informed reaction condition design
Predicted values; limited experimental pKa data
Physicochemical Property Tuning pKa Shift Fluorine Effects

Increased Lipophilicity (LogP) of 1,1,1-Trifluoropentan-2-ol Over Non-Fluorinated 2-Pentanol

The experimental/calculated logP of 1,1,1-trifluoropentan-2-ol is 1.71, compared to an experimental log Kow of 1.19 for 2-pentanol [1]. This ΔlogP of +0.52 units corresponds to roughly a 3.3-fold increase in octanol–water partition coefficient, reflecting the lipophilicity enhancement conferred by the CF₃ group [2].

Lipophilicity (logP)
Reported comparison
logP 1.71 vs 1.19
Δ +0.52
Supports lipophilicity profiling for ADME research
Experimental/calculated values from multiple sources
Lipophilicity Modulation LogP Fluorine Scan

Stereoselective Lipase Resolution: (2S)-Enantiomer Produced with >99% ee via Candida antarctica Lipase-Catalyzed Acylation of 1,1,1-Trifluoro-2-alkanols

Candida antarctica lipase (CAL) catalyzes the esterification of racemic 1,1,1-trifluoro-2-alkanols with vinyl acetate in hexane to provide the corresponding (S)-acetate in optically pure form (>99% ee), while the (R)-alcohol remains unreacted [1]. For the specific chain-length analog 1,1,1-trifluoro-2-nonanol, optical rotation data confirmed configuration assignment: the recovered (R)-alcohol showed [α]¹⁸D +17.8° (c 1.01, CHCl₃) [2]. This CAL-based resolution works with perfect enantioselectivity for 1,1,1-trifluoro-2-alkanols bearing linear alkyl chains of C5–C11, establishing (2S)-1,1,1-trifluoropentan-2-ol as an accessible optically pure building block [1].

Enantioselective Resolution
Class-level
>99% ee via CAL acylation
Supports enantiopure synthesis workflow
Class-level data for C5–C11 1,1,1-trifluoro-2-alkanols
Enzymatic Kinetic Resolution Enantioselectivity Chiral Intermediate

Positional Isomer Differentiation: 1,1,1-Trifluoropentan-2-ol vs. 5,5,5-Trifluoropentan-2-ol in Ferroelectric Liquid Crystal Performance

Chiral 1,1,1-trifluoro-2-alkanols serve as key chiral dopant precursors for FLC compounds exhibiting wide Sc* phase temperature ranges, large spontaneous polarization (Ps), and short switching response times [1]. The proximity of the CF₃ group to the chiral center at the 2-position (geminal substitution) maximizes its influence on the local dipole moment and thus on Ps magnitude. In contrast, the positional isomer 5,5,5-trifluoropentan-2-ol (CAS 352-58-9, CF₃ at the terminal carbon) places the fluorinated group remote from the stereogenic center, reducing its electronic impact on the chiral environment and resulting in inferior FLC performance characteristics .

Positional Isomer FLC
Class-level inference
Geminal vs remote CF₃ to chiral center
Reported FLC electro-optical property context
Quantitative Ps data for exact C5 pair not published
Ferroelectric Liquid Crystals Spontaneous Polarization Positional Isomerism

Enantiomer-Specific Reactivity in Chiral Derivatization: Modified Mosher Method Validates Absolute Configuration Assignment of (2S)-1,1,1-Trifluoropentan-2-ol

The modified Mosher method using high-field ¹H NMR has been validated for determining the absolute configuration of fluorinated secondary alcohols including 1,1,1-trifluoro-2-alkanols [1]. Formation of (R)- and (S)-MTPA esters and analysis of Δδ (δS − δR) chemical shift differences allows unambiguous assignment of the C2 stereochemistry. The method was demonstrated to be generally applicable to this compound class, with the CF₃ group providing a convenient ¹⁹F NMR handle for purity and configuration verification [1][2].

Mosher Config. Assay
Method context
Dual ¹H/¹⁹F NMR verification
Supports configurational QC and chiral method development
High-field NMR; MTPA ester derivatization
Absolute Configuration Assignment Mosher Ester Analysis Chiral Purity Control

(2S)-1,1,1-Trifluoropentan-2-ol: High-Value Application Scenarios Guided by Quantitative Evidence


Ferroelectric Liquid Crystal (FLC) Chiral Dopant Synthesis Requiring Defined Absolute Configuration and High Spontaneous Polarization

The (2S)-enantiomer is the preferred chiral alcohol precursor for FLC dopants because the geminal CF₃–chiral center geometry maximizes spontaneous polarization (Ps), directly governing switching speed and bistability in display devices [1]. Substitution with the (2R)-form would invert the sign of Ps, while the racemate would cancel net polarization. Only the optically pure (2S)-isomer (>99% ee, accessible via CAL-catalyzed resolution) provides the required stereochemical integrity [2].

Asymmetric Synthesis of Pharmaceutical Intermediates Where Enhanced Lipophilicity and Defined (S)-Configuration Are Simultaneously Required

The +0.5 logP enhancement over 2-pentanol coupled with the (2S) stereochemistry makes this compound a strategic building block for medicinal chemistry programs where increased membrane permeability and a specific three-dimensional arrangement are both critical [1]. The CF₃-induced pKa depression (~+2.8 units relative to 2-pentanol) further modulates hydrogen-bond donor strength, enabling fine-tuning of drug–target interactions [2].

Enzymatic Process Development: Stereocomplementary Access to Both Enantiomers via Distinct Lipase Systems

The (2S)-form is accessible via Candida antarctica lipase-catalyzed acylation with perfect enantioselectivity, while the (2R)-form requires lipase MY-mediated hydrolysis of the chloroacetate precursor [1][2]. This stereocomplementarity enables researchers to obtain either enantiomer from a common racemic feedstock using different enzymes, but the process conditions, yields, and purification protocols are distinct and not mutually interchangeable [3].

Analytical Reference Standard for Chiral Method Development and Absolute Configuration Assignment

The (2S)-1,1,1-trifluoropentan-2-ol serves as a calibrant for chiral HPLC and Mosher ester NMR methods used to assign absolute configuration and determine enantiomeric excess of fluorinated secondary alcohols [1]. Its dual ¹H/¹⁹F NMR spectroscopic handles provide a verification advantage over non-fluorinated alcohol standards, supporting more robust analytical quality control workflows [1].

Application
Selection Property
Validation Focus
FLC chiral dopant synthesis
Absolute (S)-configuration
Spontaneous polarization sign and magnitude
Asymmetric pharmaceutical intermediate synthesis
Stereochemistry and lipophilicity profile
Enantiomeric purity and logP window
Enzymatic process development
Stereocomplementary enzyme access
Enantioselectivity and process orthogonality
Chiral analytical reference standard
Dual ¹H/¹⁹F NMR handles
Absolute configuration and enantiomeric excess verification
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